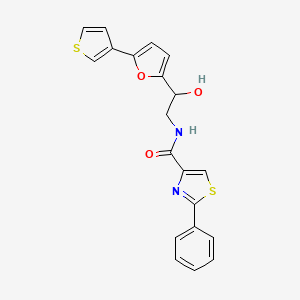

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound featuring a thiazole ring, a phenyl group, and a furan ring substituted with a thiophene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the furan ring. The thiophene moiety is then added through a substitution reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene have shown effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some studies .

- The mechanism of action is believed to involve the inhibition of key enzymes and modulation of signaling pathways crucial for cancer cell proliferation and survival.

-

Anti-inflammatory Properties

- Compounds containing thiophene rings are known to possess anti-inflammatory effects. This compound may inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity

Synthetic Methodologies

The synthesis of this compound involves several steps:

- Heterocyclization Reactions

-

Condensation Reactions

- Following the formation of the heterocycles, condensation reactions are employed to introduce the thiazole moiety. This step is crucial for building the final structure of the compound.

-

Purification Techniques

- After synthesis, purification methods such as recrystallization or chromatography are used to isolate the desired compound from by-products and unreacted materials.

Industrial Applications

- Organic Semiconductors

-

Corrosion Inhibitors

- The chemical structure may also confer protective properties against corrosion, making it suitable for use in coatings and materials designed to withstand harsh environments.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of thiophene-based compounds exhibited potent anticancer activity against several human cancer cell lines. The research focused on the synthesis of these derivatives and their subsequent evaluation through in vitro assays, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory effects of thiophene derivatives, demonstrating significant reductions in inflammatory markers in vitro. This study suggests that compounds like this compound could be developed into anti-inflammatory drugs .

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in drug development, particularly focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions that introduce the hydroxyl and phenylthiazole groups.

Key Steps in Synthesis:

- Furan Intermediate Formation : React furan-2-carboxylic acid with a dehydrating agent like thionyl chloride.

- Thiophene Intermediate Formation : React thiophene-3-carboxylic acid similarly.

- Coupling Reaction : Combine the intermediates to form the desired compound through amide bond formation.

This compound interacts with specific molecular targets and pathways:

- Molecular Targets : The compound may interact with enzymes, receptors, and proteins involved in various biological processes, including kinases and transcription factors.

- Pathways Modulation : It potentially modulates critical signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-kB, which are integral to cell proliferation, apoptosis, and inflammation .

Antimicrobial Activity

Research indicates that derivatives of thiazoles exhibit significant antibacterial potency. In studies comparing various compounds, thiazole derivatives showed higher activity than reference drugs like ampicillin and streptomycin, particularly against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | IC50 (μg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxy... | E. coli | 0.040 | |

| N-(2-hydroxy... | S. aureus | 0.012 | |

| Ampicillin | E. coli | 0.100 | |

| Streptomycin | S. aureus | 0.150 |

Anti-Cancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation in vitro. It has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | |

| K562 (Chronic Myelogenous Leukemia) | 10 | |

| Mia Paca-2 (Pancreatic Cancer) | 10 |

Case Studies

- Study on Antibacterial Activity : A recent study demonstrated that the compound inhibited the ATPase activity of bacterial DNA gyrase and topoisomerase IV at low concentrations, suggesting a dual-target mechanism that could be exploited for developing new antibiotics .

- Anti-Cancer Efficacy : In vitro experiments indicated that N-(2-hydroxy... significantly reduced cell viability in several cancer cell lines while showing minimal toxicity towards normal cells (HepG2 liver cells), highlighting its potential as a selective anti-cancer agent .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c23-16(18-7-6-17(25-18)14-8-9-26-11-14)10-21-19(24)15-12-27-20(22-15)13-4-2-1-3-5-13/h1-9,11-12,16,23H,10H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOLZLLYDDHWGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.